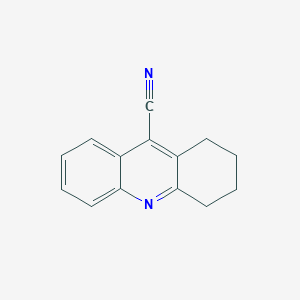

1,2,3,4-Tetrahydroacridine-9-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1,3,5,7H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHATGLGJQJYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362873 | |

| Record name | 1,2,3,4-tetrahydroacridine-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202657-86-1 | |

| Record name | 1,2,3,4-tetrahydroacridine-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroacridine 9 Carbonitrile and Analogous Derivatives

Classical Approaches to Tetrahydroacridine Skeleton Formation

The foundational tetrahydroacridine framework can be constructed through several established synthetic strategies. These methods typically involve the condensation of two key building blocks to form the characteristic fused ring system.

Pfitzinger Condensation Reactions for 9-Carboxylic Acid Derivatives

The Pfitzinger reaction is a widely utilized method for the synthesis of quinoline-4-carboxylic acids and their derivatives, including those with the tetrahydroacridine core. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgsciencemadness.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by reaction with the carbonyl compound to form an imine and then an enamine, which subsequently cyclizes and dehydrates to yield the quinoline (B57606) derivative. wikipedia.org

An improved one-pot protocol for the Pfitzinger condensation, particularly for the synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives, has been developed. semanticscholar.org This method addresses the challenges of resin-like byproduct formation often encountered under standard aqueous potassium hydroxide (B78521) conditions. semanticscholar.org By utilizing acidic conditions, this modified approach provides a straightforward and cost-effective route to these valuable intermediates. semanticscholar.org

Table 1: Pfitzinger Reaction for 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Isatin | 1,3-Cyclohexanedione | KOH, EtOH/H₂O | Resin-like byproducts | Low | semanticscholar.org |

| Isatin | 1,3-Cyclohexanedione | p-TsOH·H₂O, Water | 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | High | semanticscholar.org |

| 5-Nitroisatin | 1,3-Cyclohexanedione | p-TsOH·H₂O, Water | Corresponding 1-oxo derivative | Not specified | semanticscholar.org |

Cyclocondensation Strategies in Tetrahydroacridine Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the tetrahydroacridine skeleton. researchgate.netnih.gov These reactions typically involve the joining of two or more molecules to form a ring system, often with the elimination of a small molecule like water. One of the most common approaches for synthesizing pyrazoles, a related heterocyclic system, is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Similar principles are applied in the synthesis of other polyazaheterocycles. nih.gov

In the context of tetrahydroacridines, multicomponent reactions (MCRs) have emerged as a powerful tool. These reactions combine multiple starting materials in a single step to generate complex products, offering high atom and step economy. acs.org For instance, a series of tetrahydroacridines have been synthesized by reacting Michael adducts with various aromatic amines. acs.org The reaction time for these syntheses can vary depending on the reactivity of the amine used. acs.org

Advanced Synthetic Techniques for 9-Functionalized Tetrahydroacridines

Building upon the core tetrahydroacridine structure, various advanced synthetic methods have been developed to introduce functionality at the 9-position, a key site for modulating biological activity.

Microwave-Assisted Synthetic Routes for Tetrahydroacridine-9-carboxylic Acid

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgnih.govfoliamedica.bg This technique has been successfully applied to the synthesis of various heterocyclic compounds. The use of microwave irradiation can lead to highly accelerated reaction rates, often with an improvement in the quality of the final product. ajrconline.org While specific examples for the direct microwave-assisted synthesis of 1,2,3,4-tetrahydroacridine-9-carboxylic acid are not detailed in the provided search results, the general applicability of this technology to similar heterocyclic syntheses suggests its potential in this area. nih.govshd-pub.org.rs

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| General Organic Reactions | Hours | Minutes | Often Higher | ajrconline.org |

| Coumarin-based 1,2,3-triazoles | Not specified | Shorter | Good yields (80-90%) | nih.gov |

| Tetrahydropyrimidine derivatives | Not specified | 22-24 min | Not specified | foliamedica.bg |

Heterocycle Annulation with Tetrahydroacridine Moieties

Annulation, the process of building a new ring onto an existing molecule, is a powerful strategy for creating complex polycyclic systems. dntb.gov.ua Transition-metal-catalyzed denitrogenative annulation of 1,2,3-triazoles and 1,2,3,4-tetrazoles has emerged as a valuable method for constructing nitrogen-containing heterocycles. nih.gov This approach offers a step- and atom-economical route to these important molecules. nih.gov While direct examples of annulating a heterocycle onto a pre-formed tetrahydroacridine are not explicitly detailed, the principles of aza-[3+3] annulations have been used to construct a variety of nitrogen heterocycles, demonstrating the potential of such strategies in synthesizing complex acridine-based structures. researchgate.net

Amide Formation Strategies for 9-Substituted Tetrahydroacridine Derivatives

The conversion of the 9-carboxylic acid group of tetrahydroacridine into an amide is a crucial step for creating a diverse range of derivatives. The synthesis of amides from carboxylic acids can be challenging due to the acid-base reaction between the carboxylic acid and the amine. orgoreview.com To overcome this, the carboxylic acid's hydroxyl group is often converted into a better leaving group. orgoreview.com

One common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid. orgoreview.com The mechanism involves the protonation of DCC by the carboxylic acid, followed by the addition of the carboxylate ion to the protonated DCC to form a reactive acylating agent. orgoreview.com The amine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to the amide and dicyclohexylurea. orgoreview.com

Another approach is to first convert the carboxylic acid to an ammonium (B1175870) salt, which upon heating, dehydrates to form the amide. libretexts.org This is often achieved by adding ammonium carbonate to the carboxylic acid. libretexts.org Alternatively, converting the carboxylic acid to a more reactive derivative like an acid chloride or an acid anhydride (B1165640) allows for a more facile reaction with an amine to form the amide. youtube.comkhanacademy.org

Precursor Chemistry and Functional Group Interconversions for Carbonitrile Formation

The introduction of a carbonitrile group at the C9 position of the 1,2,3,4-tetrahydroacridine (B1593851) scaffold is a key synthetic challenge, often approached through strategic precursor selection or direct functional group interconversion. The methodologies employed are critical in the synthesis of 1,2,3,4-Tetrahydroacridine-9-carbonitrile and its derivatives. These strategies primarily revolve around two distinct pathways: building the heterocyclic system with the nitrile precursor already incorporated, or late-stage functionalization of a pre-formed tetrahydroacridine ring system.

One of the most direct methods for synthesizing the tetrahydroacridine core is the Friedländer annulation. This acid-catalyzed condensation reaction typically involves an ortho-aminoaryl aldehyde or ketone reacting with a compound containing an α-methylene group adjacent to a carbonyl. A significant variation for nitrile-containing analogues involves the use of 2-aminobenzonitrile (B23959) as the aromatic precursor. nih.govresearchgate.netplymouth.ac.uk In this approach, 2-aminobenzonitrile is reacted with cyclohexanone. While this reaction is famously used to produce 9-amino-1,2,3,4-tetrahydroacridine (tacrine), the nitrile group in the precursor is fundamental to the formation of the final amine functionality after cyclization and tautomerization. researchgate.netepo.org Direct synthesis of the 9-carbonitrile via this route is less common, as the reaction pathway favors the formation of the thermodynamically stable 9-amino tautomer.

A more versatile strategy for obtaining this compound involves the functional group interconversion of a pre-synthesized tetrahydroacridine core substituted at the C9 position with a suitable leaving group. The most common precursor for this approach is 9-chloro-1,2,3,4-tetrahydroacridine (B1265563). This intermediate can be synthesized from the corresponding tetrahydroacridin-9-one. nih.gov The 9-chloro derivative serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The carbonitrile group can be introduced by reacting 9-chloro-1,2,3,4-tetrahydroacridine with a cyanide salt, such as potassium cyanide or sodium cyanide, typically in a polar aprotic solvent. libretexts.org

Table 1: Nucleophilic Substitution for 9-Carbonitrile Synthesis

| Precursor | Reagent | General Conditions | Product |

|---|---|---|---|

| 9-Chloro-1,2,3,4-tetrahydroacridine | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Heated under reflux in an ethanol (B145695) solution. libretexts.org | This compound |

Another powerful and widely applicable method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This classic transformation allows for the conversion of a primary aromatic amine into a wide range of functional groups, including nitriles. organic-chemistry.org The precursor for this reaction is the readily available 9-amino-1,2,3,4-tetrahydroacridine (tacrine). The synthesis proceeds via a two-step sequence.

First, the 9-amino group is converted into a diazonium salt through a process called diazotization. masterorganicchemistry.com This is typically achieved by treating a solution of tacrine (B349632) in a strong mineral acid, such as hydrochloric acid, with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C) to form 9-diazonium-1,2,3,4-tetrahydroacridine chloride. masterorganicchemistry.com

In the second step, the diazonium salt intermediate is treated with a solution of copper(I) cyanide (CuCN). wikipedia.orgmasterorganicchemistry.com The copper(I) salt catalyzes the displacement of the diazonium group (N₂) by a cyanide nucleophile, resulting in the formation of this compound. lscollege.ac.in The Sandmeyer reaction is particularly effective for this conversion, providing a reliable route from the most common tacrine scaffold to its 9-carbonitrile analogue. wikipedia.org

Table 2: Sandmeyer Reaction for 9-Carbonitrile Synthesis

| Step | Precursor | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. Diazotization | 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 9-Diazonium-1,2,3,4-tetrahydroacridine chloride | Aqueous solution, 0–5 °C. masterorganicchemistry.com |

| 2. Cyanation | 9-Diazonium-1,2,3,4-tetrahydroacridine chloride | Copper(I) Cyanide (CuCN) | This compound | Reaction of the diazonium salt solution with CuCN. masterorganicchemistry.com |

Chemical Transformations and Reactivity Profiles of 1,2,3,4 Tetrahydroacridine 9 Carbonitrile

Redox Chemistry of the Tetrahydroacridine Core

The redox chemistry of the 1,2,3,4-tetrahydroacridine (B1593851) nucleus is primarily centered on the partially saturated alicyclic ring, which can undergo oxidative dehydrogenation, and the aromatic portion, which can be reduced under specific conditions.

The tetrahydroacridine core is susceptible to oxidative transformations, which can lead to aromatization or the formation of oxidized metabolites. The metabolic activation of the structurally related drug tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) is known to produce reactive quinone-imine intermediates, which are implicated in its hepatotoxicity. mdpi.com This suggests that the carbocyclic ring of 1,2,3,4-tetrahydroacridine-9-carbonitrile can also be a target for biological or chemical oxidation.

Oxidative dehydrogenation of the tetrahydroquinoline portion of the molecule represents a primary pathway, leading to the fully aromatic acridine-9-carbonitrile. This aromatization can be achieved using various oxidizing agents and catalytic systems, such as nickel oxide or manganese oxides, often under aerobic conditions. researchgate.net While direct conversion to a quinone from the tetrahydro-level is less common, further oxidation of the fully aromatic acridine (B1665455) ring, particularly if hydroxylated, could potentially lead to quinone structures, similar to the oxidation of catechols. units.itnih.gov

Table 1: Potential Oxidative Reactions of the Tetrahydroacridine Core

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Dehydrogenation (Aromatization) | Pd/C, O₂, High Temperature; NiO/Graphene | Acridine-9-carbonitrile | Formation of a fully conjugated aromatic system. |

| Metabolic Oxidation | Cytochrome P450 enzymes | Hydroxylated and/or Quinone-imine intermediates | Bioactivation pathway, potential for reactive metabolites. mdpi.com |

While this compound is already a partially reduced acridine derivative, the aromatic portion of the molecule can undergo further reduction. Catalytic hydrogenation of quinoline (B57606) systems to their 1,2,3,4-tetrahydro derivatives is a well-established process. researchgate.net Applying similar conditions to the tetrahydroacridine core could, in principle, lead to the reduction of the unsubstituted benzene (B151609) ring.

This transformation typically requires more forcing conditions than the reduction of the pyridinoid ring of a quinoline due to the inherent stability of the benzenoid ring. High-pressure hydrogenation with catalysts like rhodium on carbon or ruthenium could potentially yield octahydroacridine species. Alternatively, dissolving metal reductions, such as the Birch reduction, could selectively reduce the aromatic ring, yielding non-conjugated dihydro derivatives. The specific outcome would depend heavily on the reaction conditions and the directing influence of the existing saturated ring.

Electrophilic and Nucleophilic Substitution Reactions on the Acridine Ring System

The electronic nature of the 1,2,3,4-tetrahydroacridine ring system allows for both electrophilic substitution on the electron-rich aromatic ring and nucleophilic substitution at the electron-deficient C9-position.

Electrophilic aromatic substitution (EAS) is directed towards the benzenoid ring. wikipedia.orgmasterorganicchemistry.com The alicyclic tetrahydro-ring acts as an alkyl substituent, which is an activating group that directs incoming electrophiles to the ortho and para positions. uci.edu Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield substitution primarily at the C5 and C7 positions. masterorganicchemistry.comlibretexts.org The presence of the deactivating nitrile group at C9 has a minimal electronic effect on the distant benzenoid ring. nih.gov

Conversely, the acridine ring system is characterized by a highly electron-deficient C9-position, making it exceptionally reactive towards nucleophiles. sci-hub.se This feature is the cornerstone of the synthesis of many 9-substituted acridines, which often proceed via a nucleophilic aromatic substitution (SₙAr) mechanism on a 9-chloroacridine (B74977) precursor. mdpi.comsemanticscholar.org While the carbonitrile group itself is not a typical leaving group for an SₙAr reaction, its presence underscores the electrophilic character of the C9 carbon.

Table 2: Regioselectivity in Substitution Reactions

| Reaction Type | Position(s) of Attack | Governing Factor | Example Reagents |

|---|---|---|---|

| Electrophilic Substitution | C5, C7 | Activating effect of the alicyclic ring (ortho, para-directing). uci.edu | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) |

| Nucleophilic Substitution | C9 | Electron-deficiency induced by the ring nitrogen. sci-hub.se | RNH₂ on a 9-chloro precursor. mdpi.com |

Heterocyclization Reactions Involving the 9-Carbonitrile Moiety

The 9-carbonitrile group is a versatile functional handle for constructing novel fused heterocyclic systems. ias.ac.in The nitrile's electrophilic carbon and the π-system can participate in cyclization and cycloaddition reactions. By reacting this compound with appropriate binucleophiles, it is possible to build an additional heterocyclic ring onto the acridine framework. science.gov

For example, reaction with hydrazine (B178648) could lead to a pyrazole-fused system, while reaction with hydroxylamine (B1172632) could yield an isoxazole-fused derivative. Similarly, treatment with 1,2-diamines, such as ethylenediamine, could produce a fused imidazole (B134444) ring. These reactions expand the structural diversity of the tetrahydroacridine scaffold, leading to complex polycyclic molecules.

Reactions with Organometallic Reagents for Derivatization

The carbon atom of the 9-carbonitrile group is highly electrophilic and readily reacts with carbon-based nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.orgsigmaaldrich.comlibretexts.org This reaction provides a powerful and direct method for the synthesis of 9-acyl-1,2,3,4-tetrahydroacridine derivatives.

The mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile's carbon-nitrogen triple bond. chemistrysteps.com This forms an intermediate imine anion, which is stabilized as a magnesium or lithium salt. Subsequent acidic workup hydrolyzes this imine intermediate to afford the corresponding ketone. masterorganicchemistry.com A key advantage of this method is that the reaction stops after a single addition, as the negatively charged imine intermediate is unreactive towards a second equivalent of the organometallic reagent. chemistrysteps.com This prevents the formation of tertiary alcohols, which are common products in the reaction of organometallics with esters. masterorganicchemistry.compearson.com

Table 3: Derivatization via Organometallic Reagents

| Organometallic Reagent (R-M) | Reagent Name | Product (9-COR) |

|---|---|---|

| CH₃MgBr | Methylmagnesium bromide | 9-Acetyl-1,2,3,4-tetrahydroacridine |

| CH₃CH₂Li | Ethyllithium | 9-Propanoyl-1,2,3,4-tetrahydroacridine |

| C₆H₅MgBr | Phenylmagnesium bromide | 9-Benzoyl-1,2,3,4-tetrahydroacridine |

| (CH₂)₃CHMgBr | Butylmagnesium bromide | 9-Pentanoyl-1,2,3,4-tetrahydroacridine |

Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydroacridine 9 Carbonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,2,3,4-Tetrahydroacridine-9-carbonitrile, ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H-NMR spectrum , the protons of the tetrahydroacridine core are expected to appear in distinct regions. The four methylene (B1212753) groups (-CH₂-) of the saturated cyclohexane (B81311) ring typically exhibit complex multiplets in the aliphatic region (approximately δ 1.8-3.5 ppm). The aromatic protons on the benzene (B151609) ring portion of the acridine (B1665455) system would resonate in the downfield region (approximately δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets) depending on their position and electronic environment influenced by the nitrile group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from general NMR principles and spectra of related acridine structures.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aliphatic Protons (C1-H₂, C2-H₂, C3-H₂, C4-H₂) | 1.8 - 3.5 | Likely complex, overlapping multiplets. |

| ¹H | Aromatic Protons (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Distinct doublets and triplets based on coupling. |

| ¹³C | Aliphatic Carbons (C1, C2, C3, C4) | 20 - 40 | Four distinct signals expected. |

| ¹³C | Aromatic/Heterocyclic Carbons | 120 - 160 | Multiple signals for the fused rings. |

| ¹³C | Nitrile Carbon (-CN) | 115 - 125 | Key functional group identifier. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₂N₂), the molecular weight is approximately 208.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight. The fragmentation of the molecular ion provides clues to the molecule's structure. Plausible fragmentation pathways for this compound could include:

Loss of HCN: A fragmentation involving the nitrile group could lead to the loss of a neutral hydrogen cyanide molecule, resulting in a peak at m/z 181 (M-27).

Retrosynthetic fragmentation: Cleavage within the saturated ring could occur, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small aliphatic fragments.

Stability of the aromatic system: The fused aromatic system is relatively stable, meaning that fragments retaining this core structure are likely to be abundant.

Analysis of related compounds, such as 9-chloro-1,2,3,4-tetrahydroacridine (B1265563), shows a prominent molecular ion peak and fragmentation corresponding to the loss of the substituent at position 9 (in that case, a chlorine atom). spectrabase.com A similar pattern would be anticipated for the 9-carbonitrile derivative.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Identity | Notes |

|---|---|---|

| 208 | [C₁₄H₁₂N₂]⁺ (Molecular Ion, M⁺) | Confirms the molecular weight of the compound. |

| 181 | [M - HCN]⁺ | Represents the loss of hydrogen cyanide from the nitrile group. |

| 180 | [M - H₂CN]⁺ | Represents the loss of the CH₂N radical. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

C≡N Stretch: A sharp, intense absorption band between 2260 and 2220 cm⁻¹ is the hallmark of a nitrile functional group. This is a key diagnostic peak.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the saturated ring. Aromatic C-H stretches would appear at slightly higher wavenumbers, just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic and heterocyclic rings will exhibit a series of absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the fused ring system.

C-H Bending: Vibrations corresponding to the bending of C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Spectra of related compounds, such as 9-chloro-1,2,3,4-tetrahydroacridine, confirm the presence of bands for the tetrahydroacridine core in these expected regions. spectrabase.com

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Aliphatic Ring (CH₂) |

| 2260 - 2220 | C≡N Stretch | Nitrile |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the conjugated acridine ring system. Acridine derivatives typically show significant absorption in the 350-450 nm range. researchgate.net The spectrum of the closely related 9-chloro-1,2,3,4-tetrahydroacridine shows absorption maxima (λ_max) at approximately 255 nm and 350-400 nm. spectrabase.com The introduction of the electron-withdrawing nitrile group at position 9 is likely to cause a shift in these absorption bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and may also affect the molar absorptivity (ε). These spectral features provide insights into the electronic structure and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap of the molecule.

Electrochemical Spectroscopy for Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry, Rotating Disk Electrode Voltammetry)

Electrochemical techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Rotating Disk Electrode (RDE) Voltammetry are employed to study the redox properties of a molecule, providing information on its oxidation and reduction potentials. These methods are crucial for understanding the electronic characteristics and potential applications in areas like organic electronics. nih.gov

Detailed electrochemical studies have been performed on the closely related compound, 1,2,3,4-tetrahydroacridine-9-carboxamide (B1348453). researchgate.net These studies, conducted in organic solvents like acetonitrile (B52724) (ACN) and dimethylformamide (DMF), reveal the electrochemical behavior of the tetrahydroacridine core.

Cyclic Voltammetry (CV): A CV experiment on this compound would involve scanning the potential of a working electrode and measuring the resulting current. This would reveal the potentials at which the compound is oxidized and reduced. The carboxamide analog shows irreversible oxidation processes in ACN and reduction processes in both ACN and DMF.

Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity than CV and can be used to more accurately determine peak potentials for the redox processes.

Rotating Disk Electrode (RDE) Voltammetry: RDE experiments can help determine if the electrochemical processes are diffusion-controlled and can be used to calculate diffusion coefficients of the electroactive species. For the carboxamide analog, the diffusion coefficients were calculated to be 4.61 x 10⁻⁵ cm²/s in ACN and 0.82 x 10⁻⁵ cm²/s in DMF.

From these measurements, the energy levels of the HOMO and LUMO can be estimated, which are critical parameters for designing materials for electronic applications.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, the structure of a related compound, (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O, which contains two protonated 9-amino-1,2,3,4-tetrahydroacridine cations, has been determined. bg.ac.rsresearchgate.net This structure provides a model for the solid-state characteristics of the tetrahydroacridine core. The analysis revealed a triclinic crystal system with the space group P-1. bg.ac.rs Key findings from such an analysis include:

Molecular Geometry: The precise bond lengths and angles within the tetrahydroacridine moiety.

Conformation: The puckering of the non-aromatic cyclohexene (B86901) ring.

Intermolecular Interactions: The presence of hydrogen bonding and π-π stacking interactions, which dictate the packing of molecules in the crystal lattice. bg.ac.rs

An XRD analysis of this compound would similarly provide unambiguous confirmation of its covalent structure and reveal how the molecules arrange themselves in a crystal, influenced by interactions involving the nitrile group and the aromatic system.

Table 4: Example Crystallographic Data from a Related Tetrahydroacridine Derivative ((C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O) bg.ac.rs

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.972(3) |

| b (Å) | 11.843(3) |

| c (Å) | 12.626(3) |

| α (°) | 76.61(2) |

| β (°) | 72.32(3) |

| γ (°) | 87.10(3) |

| Volume (ų) | 1381.7(6) |

Computational and Theoretical Chemistry of 1,2,3,4 Tetrahydroacridine 9 Carbonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,3,4-tetrahydroacridine (B1593851) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict a variety of molecular properties. researchgate.net These calculations provide a fundamental understanding of the molecule's behavior at an electronic level.

Geometry Optimization and Molecular Conformation Analysis

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For tetrahydroacridine systems, this analysis reveals the conformation of the saturated carbocyclic ring and the planarity of the acridine (B1665455) core. Studies on related compounds like 1,2,3,4-tetrahydroacridine-9-carboxamide (B1348453) show that the central heterocyclic structure maintains a largely planar conformation, which is crucial for its interaction with biological targets. researchgate.net The cyclohexenone rings in similar complex structures often adopt envelope conformations. nih.gov This structural information is foundational for all subsequent computational analyses, including docking studies.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

For tetrahydroacridine derivatives, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is also located across the π-conjugated system. researchgate.netresearchgate.net DFT calculations allow for the precise determination of these orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies for a Tetrahydroacridine System

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.9353 nih.gov |

| HOMO (Highest Occupied Molecular Orbital) | -5.8915 nih.gov |

| Energy Gap (ΔE) | 3.9562 nih.gov |

Note: Data is illustrative and based on a related heterocyclic compound to demonstrate typical values. The exact energies would vary for 1,2,3,4-Tetrahydroacridine-9-carbonitrile.

The distribution and energy levels of these orbitals are fundamental to understanding the molecule's electronic transitions and reactivity.

Prediction of Reactivity and Kinetic Stability

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. nih.gov These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. nih.gov

Table 2: Calculated Chemical Reactivity Descriptors

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9781 nih.gov |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | -3.9134 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.8711 nih.gov |

Note: Values are calculated from the representative energies in Table 1 and are based on a related heterocyclic system. nih.gov

These parameters are invaluable for comparing the reactivity of different 1,2,3,4-tetrahydroacridine derivatives and for predicting their behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. dntb.gov.ua

For tetrahydroacridine systems, MEP analysis would typically show negative potential around the nitrogen atom of the acridine ring and the nitrile group, identifying these as sites for potential hydrogen bonding or electrophilic interaction. The hydrogen atoms of the saturated ring would exhibit positive potential. This analysis helps to understand intermolecular interactions and predict the sites of chemical reactivity. dntb.gov.uarsc.org

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with biological macromolecules.

Computational Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. dntb.gov.uanih.gov This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target.

For derivatives of 1,2,3,4-tetrahydroacridine, docking studies have been extensively performed to investigate their interactions with enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dntb.gov.uanih.govmdpi.com These studies have shown that the planar acridine moiety often engages in π-π stacking interactions with aromatic amino acid residues (like tryptophan and tyrosine) in the active site of the enzyme. researchgate.net

Key interactions identified in docking studies of tetrahydroacridine derivatives with cholinesterases include:

π-π Stacking: The flat aromatic core of the tetrahydroacridine molecule interacts with aromatic side chains of amino acids in the enzyme's active site. researchgate.net

Hydrogen Bonding: Substituents on the acridine ring can form hydrogen bonds with amino acid residues, further stabilizing the ligand-protein complex. researchgate.net

Hydrophobic Interactions: The saturated ring portion of the molecule can engage in hydrophobic interactions within the binding pocket.

These computational predictions are often correlated with in vitro enzyme inhibition assays to build robust structure-activity relationships (SAR), guiding the synthesis of more potent and selective inhibitors. acs.orgrsc.org

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroacridine-9-carboxamide |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Tryptophan |

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their structural flexibility and conformational landscape. For systems like this compound, MD simulations can elucidate the accessible conformations in different environments, which is crucial for understanding its interaction with biological targets.

While specific MD studies focusing solely on the conformational space of this compound are not extensively detailed in the literature, the principles can be inferred from simulations of related acridine and dihydroacridine derivatives. nih.gov Such simulations typically involve placing the molecule in a solvent box (e.g., water) and calculating the trajectory of atoms over time by solving Newton's equations of motion. nih.gov The flexibility of the 1,2,3,4-tetrahydroacridine scaffold is primarily centered on the partially saturated cyclohexene (B86901) ring. This ring can adopt various conformations, such as half-chair, boat, or twist-boat, and MD simulations can map the energy landscape associated with these forms and the barriers for interconversion.

Key dynamic behaviors that can be explored include:

Ring Puckering: The saturated portion of the tetrahydroacridine system can undergo puckering motions, and MD simulations can quantify the preferred puckering coordinates and the dynamics of transition between different states.

Solvent Interactions: The simulation can reveal how interactions with solvent molecules, particularly water, influence the conformational preferences of the molecule through hydrogen bonding and hydrophobic effects. nih.gov

These computational experiments are vital for generating a representative ensemble of low-energy conformations. This ensemble is not only fundamental for understanding the molecule's intrinsic dynamic behavior but also serves as a critical input for more advanced computational studies, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity. ijpras.com For derivatives of the 1,2,3,4-tetrahydroacridine scaffold, QSAR provides a mathematical framework to predict the activity of new analogues and to guide the design of more potent molecules.

Hansch Approach in Predictive Modeling

The Hansch analysis is a classic QSAR approach that models biological activity as a linear free-energy relationship, using physicochemical parameters as descriptors. ijpras.com The general form of a Hansch equation is:

log(1/C) = k₁σ + k₂π + k₃Es + ... + kₙ

where C is the concentration required for a specific biological response, and σ, π, and Es represent electronic, hydrophobic, and steric parameters of substituents, respectively.

In studies of closely related 9-amino-1,2,3,4-tetrahydroacridine derivatives, the Hansch approach has been successfully applied to develop predictive models for their acetylcholinesterase (AChE) inhibitory activity. acs.orgnih.gov These analyses revealed quantitative relationships between the substituents on the acridine ring and the resulting biological activity.

For example, a derived QSAR equation might demonstrate:

A Favorable Electron-Attracting Effect: A positive coefficient for an electronic parameter (like σ) for substituents at positions 6 and 7 would indicate that electron-withdrawing groups enhance activity. acs.orgnih.gov

A Detrimental Steric Effect: A negative coefficient for a steric parameter (like molar refractivity, MR) at a specific position, such as position 7, would suggest that bulky substituents in that region decrease activity. acs.orgnih.gov

These models provide a clear, quantitative rationale for the observed structure-activity relationships, allowing researchers to prioritize the synthesis of compounds with optimal electronic and steric properties. A hypothetical data table illustrating the parameters used in a Hansch analysis for a set of tetrahydroacridine derivatives is shown below.

| Compound | Substituent (R) | log(1/IC₅₀) | Sigma (σ) | Pi (π) | Molar Refractivity (MR) |

|---|---|---|---|---|---|

| 1 | -H | 6.50 | 0.00 | 0.00 | 1.03 |

| 2 | 6-Cl | 7.10 | 0.23 | 0.71 | 6.03 |

| 3 | 7-Cl | 6.25 | 0.37 | 0.71 | 6.03 |

| 4 | 6-Br | 7.18 | 0.23 | 0.86 | 8.88 |

| 5 | 7-CH₃ | 6.40 | -0.17 | 0.56 | 5.65 |

Comparative Molecular Field Analysis (CoMFA) in 3D-QSAR

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that moves beyond 2D parameters to explain the relationship between the three-dimensional properties of molecules and their biological activity. The method assumes that changes in a compound's activity correlate with changes in the shape and electrostatic character of its surrounding molecular fields. mdpi.comnih.gov

The CoMFA procedure involves several key steps:

Molecular Alignment: A set of active molecules (the training set) are structurally aligned based on a common scaffold or a pharmacophore model. This is a critical step for the success of the analysis. pitt.edu

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (e.g., an sp³ carbon with a +1 charge).

Statistical Analysis: A matrix containing the calculated energy values for all compounds is analyzed using Partial Least Squares (PLS) regression. This statistical method correlates the variations in the field values with the variations in biological activity (e.g., pIC₅₀).

For the 9-amino-1,2,3,4-tetrahydroacridine series, CoMFA analysis has yielded highly significant models. acs.orgnih.gov The results of a CoMFA study are typically visualized as 3D contour maps, which highlight regions in space where specific properties are predicted to influence activity:

Steric Fields: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Fields: Blue contours highlight regions where positive charge is favorable, whereas red contours indicate areas where negative charge enhances activity.

A study on tacrine (B349632) analogues produced a highly significant CoMFA model using the steric field alone, which was consistent with the classical QSAR equations. nih.gov For example, the model identified a strong negative steric contribution for substituents at position 7, aligning with findings from the Hansch analysis. acs.orgnih.gov The predictive power of such models can be validated by synthesizing a novel compound based on the model's recommendations and comparing its experimental activity to the predicted value. nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | > 0.6 | Measures the correlation between predicted and observed activities. |

| Number of Components | 2-5 | Optimal number of latent variables used in the PLS model. |

| Field Contribution (Steric) | e.g., 46% | Relative importance of the steric field in the model. mdpi.com |

| Field Contribution (Electrostatic) | e.g., 54% | Relative importance of the electrostatic field in the model. mdpi.com |

Electrophilicity Index Studies

The electrophilicity index (ω) is a quantum chemical descriptor derived from conceptual Density Functional Theory (DFT) that quantifies the ability of a molecule to accept electrons. mdpi.com It provides a measure of the stabilization in energy when a system acquires additional electronic charge from its environment. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The electrophilicity index is a valuable tool for rationalizing the reactivity of molecules in polar chemical reactions. mdpi.com For acridine derivatives, DFT calculations have been used to determine various reactivity descriptors, including the electrophilicity index, to infer properties like antioxidant activity. ssrn.com A high electrophilicity index suggests a molecule is a strong electrophile, while a low value indicates a more nucleophilic character.

By calculating the electrophilicity index for this compound, one can predict its propensity to participate in reactions involving charge transfer. The acridine ring system is generally electron-deficient, making it susceptible to nucleophilic attack. numberanalytics.com The presence of the electron-withdrawing nitrile group at position 9 is expected to further enhance the electrophilic character of the aromatic core. Local extensions of this index can also identify the most electrophilic sites within the molecule, providing insights into regioselectivity in reactions with nucleophiles.

Application of Hard and Soft Acids and Bases (HSAB) Principle

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to explain and predict the outcome of chemical reactions. wikipedia.org It classifies chemical species as "hard," "soft," or "borderline."

Hard acids/bases are small, have a high charge state, and are weakly polarizable (e.g., H⁺, F⁻).

Soft acids/bases are large, have a low charge state, and are strongly polarizable (e.g., Pt²⁺, I⁻).

The core tenet of the HSAB principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. numberanalytics.com This preference is driven by the nature of the resulting bond: hard-hard interactions are predominantly ionic, while soft-soft interactions are mainly covalent. adichemistry.com

The this compound molecule contains several potential reactive sites that can be analyzed using the HSAB principle:

Acridine Nitrogen: The nitrogen atom in the heterocyclic ring is a Lewis base. Due to its electronegativity and location within an aromatic system, it can be classified as a borderline base, capable of interacting with both hard and soft acids. wikipedia.org

Nitrile Group (-C≡N): The nitrogen of the nitrile group is a relatively hard Lewis basic site due to its high electronegativity. The carbon atom, conversely, is an electrophilic (Lewis acidic) site.

Aromatic Carbons: The carbon atoms of the acridine core are generally soft centers. Position 9, being electron-deficient, is a soft acidic site susceptible to attack by soft nucleophiles. numberanalytics.com

The HSAB principle can predict the regioselectivity of reactions. For example, in a reaction with an ambident nucleophile, the harder nucleophilic atom would be expected to attack a harder acidic site, while the softer atom would target a softer site. This principle provides a powerful, albeit qualitative, framework for understanding the chemical reactivity of the tetrahydroacridine system with a wide range of electrophilic and nucleophilic reagents. nih.govnih.gov

Structure Activity Relationship Sar Studies in Tetrahydroacridine Scaffolds

Influence of 9-Substituent Functional Groups on Electrochemical Behavior

The functional group at the 9-position of the tetrahydroacridine core significantly modulates its electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial for applications in organic electronics and for understanding the molecule's redox behavior.

Cyclic voltammetry (CV) is a primary technique used to probe these properties. Studies comparing different 9-substituted tetrahydroacridines reveal the distinct electronic influence of each functional group. For instance, investigations into 1,2,3,4-tetrahydroacridine-9-carboxamide (B1348453) and 1,2,3,4-tetrahydroacridine-9-carboxylic acid have been conducted to understand the impact of these specific groups. researchgate.netresearchgate.net In acetonitrile (B52724) (ACN), the carboxamide derivative shows two irreversible oxidation peaks, a behavior not observed in dimethylformamide (DMF), highlighting the role of the solvent in the electrochemical process. researchgate.net

In a related study on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, the HOMO and LUMO energy levels were determined from the onset potentials of oxidation and reduction waves in CV experiments. nih.gov For a derivative substituted with trifluoromethoxy groups on the aryl rings, the HOMO and LUMO energies were found to be -5.78 eV and -2.92 eV, respectively, resulting in an electrochemical band gap of 2.86 eV. nih.govbeilstein-journals.org This band gap is a key determinant of the molecule's potential in optoelectronic applications. nih.gov The nature of the substituent at the 9-position (e.g., -CN, -COOH, -CONH2, -Cl) directly influences the electron density of the aromatic system, thereby altering the potentials at which oxidation and reduction occur.

| Compound | 9-Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Method | Source(s) |

| 2,4-bis(p-trifluoromethoxy)phenyl-9-chloro-5,6,7,8-tetrahydroacridine | -Cl | -5.78 | -2.92 | 2.86 | CV | nih.gov, beilstein-journals.org |

| 1,2,3,4-Tetrahydroacridine-9-carboxamide | -CONH₂ | N/A | N/A | N/A | CV, DPV | researchgate.net, researchgate.net |

| 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | -COOH | N/A | N/A | N/A | CV, DPV | researchgate.net |

Data for 9-carbonitrile, 9-carboxamide, and 9-carboxylic acid HOMO/LUMO levels were not available in the searched sources, but their electrochemical behavior was studied, indicating the influence of the substituent.

Impact of Functional Groups on Optical Properties (UV-Vis Absorption, Emission)

The optical properties of tetrahydroacridine derivatives, such as their UV-Vis absorption and fluorescence emission, are highly sensitive to the nature and position of functional groups on the scaffold. These substituents can alter the energy of the π-π* electronic transitions, leading to shifts in absorption and emission wavelengths (bathochromic or hypsochromic shifts) and influencing the fluorescence quantum yield. beilstein-journals.orgnih.gov

Systematic studies on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives demonstrate this principle effectively. While the substituent is not directly at the 9-position in these examples, the electronic effects of groups on the appended arylethynyl moieties propagate through the conjugated system, impacting the entire molecule's photophysical profile.

Key findings from these studies include:

Electron-donating groups , such as a methoxy (B1213986) (-OCH₃) group, on the aryl rings cause a bathochromic (red) shift in the emission spectrum. beilstein-journals.org The derivative with a methoxy substituent exhibited the largest red shift (around 40 nm) and the highest fluorescence quantum yield of 20%. researchgate.netbeilstein-journals.org

Electron-withdrawing groups , like trifluoromethyl (-CF₃), have a less pronounced effect on the emission wavelength compared to the unsubstituted analog. beilstein-journals.org

The optical band gap, estimated from the onset of the absorption spectra, is also modulated by these substituents. Electron-donating groups tend to lower the optical band gap, with the methoxy-substituted derivative showing a band gap of 2.98 eV compared to 3.18 eV for the unsubstituted parent compound. beilstein-journals.orgnih.gov

These findings illustrate that extending the π-conjugation and introducing electronically active groups are effective strategies for tuning the optical properties of the tetrahydroacridine core. nih.gov The cyano group in 1,2,3,4-Tetrahydroacridine-9-carbonitrile , being strongly electron-withdrawing, is expected to significantly influence its absorption and emission characteristics, likely leading to a blue-shift compared to derivatives with electron-donating groups at the same position.

| 9-Chloro-tetrahydroacridine Derivative Substituent (at Arylethynyl) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φfluo) | Optical Band Gap (Egopt, eV) | Source(s) |

| Unsubstituted Phenyl | 346, 365 | 386, 400 | 2400 | 0.11 | 3.18 | beilstein-journals.org, nih.gov |

| 4-Methylphenyl | 311, 348 | 394, 406 | 4100 | 0.10 | 3.05 | beilstein-journals.org, nih.gov |

| 4-Fluorophenyl | 343, 361 | 382, 398 | 2600 | 0.14 | 3.22 | beilstein-journals.org, nih.gov |

| 4-(Trifluoromethyl)phenyl | 339, 362 | 380, 396 | 2400 | 0.11 | 3.20 | beilstein-journals.org, nih.gov |

| 4-Methoxyphenyl | 321, 360 | 426 | 4300 | 0.20 | 2.98 | beilstein-journals.org, nih.gov |

Positional Effects of Substitution on Molecular Reactivity and Transformations

The reactivity of the tetrahydroacridine scaffold is highly dependent on the position of its substituents. The electron density distribution across the fused ring system dictates its susceptibility to various chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

The 9-position is particularly reactive. For instance, 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) is a key intermediate for introducing a wide variety of functional groups via nucleophilic substitution. nih.gov However, palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, on a 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine precursor occur chemoselectively at the carbon-bromine bonds at positions 2 and 4, leaving the 9-chloro group intact. nih.gov This demonstrates the higher reactivity of the bromo-substituted benzene (B151609) ring positions over the chloro-substituted pyridine (B92270) ring position under these specific catalytic conditions. nih.gov

Furthermore, the electrochemical reactivity at the 9-position has been studied in the context of 9,10-dihydroacridines. Electrochemical oxidation can lead to either the formation of a 9-substituted acridine (B1665455) or the cleavage of the C-X bond at the 9-position, depending on the nature of the substituent 'X'. researchgate.net This dual reactivity highlights the pivotal role of the 9-substituent in directing the outcome of oxidative transformations. researchgate.net The presence of electron-attracting substituents, such as the cyano group in This compound , generally influences the reactivity of the entire ring system, making certain positions more or less susceptible to attack.

Structural Analogs and Their Comparative Reactivity

Structural analogs of This compound provide valuable insights into how modifications to the core structure affect its properties and reactivity. A prominent and extensively studied analog is 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) and its derivatives. nih.govacs.org

Tacrine (B349632) serves as a foundational structure for developing a wide range of analogs where the 9-amino group is modified or used as an anchor point for attaching other molecular fragments. nih.govnih.gov For example, tacrine-quinoline hybrids have been designed as multifunctional agents. mdpi.com In these hybrids, the tacrine moiety is linked via a piperazine (B1678402) spacer to an 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) fragment. mdpi.com The reactivity of these complex analogs is multifaceted; the tacrine part interacts with specific biological targets, while the quinoline (B57606) part can chelate metal ions, a property confirmed by UV-vis spectrometry. mdpi.com

The synthesis of these analogs often starts from 9-chloro-1,2,3,4-tetrahydroacridine , which is condensed with various diamines or other nucleophiles. nih.gov Comparing the synthesis of 9-amino derivatives with that of the 9-carbonitrile derivative reveals different synthetic strategies and reactivities. The 9-amino group is typically introduced via nucleophilic displacement of a 9-chloro or similar leaving group, whereas the 9-carbonitrile would likely be synthesized from an anthranilonitrile precursor or via cyanation of a suitable 9-substituted intermediate. The comparative reactivity of these analogs is often explored in the context of their biological activity, where steric and electronic factors dictated by the substituents govern their interactions with molecular targets. acs.org

Dimeric Tetrahydroacridine Architectures and Their Enhanced Properties

Linking two tetrahydroacridine units to form dimeric or "bis-tetrahydroacridine" structures is an advanced design strategy to create molecules with enhanced or novel properties. nih.gov These dimeric architectures can exhibit significantly different electrochemical and optical behaviors compared to their monomeric counterparts due to electronic communication between the two tethered scaffolds.

The synthesis of dimeric acridines often involves connecting two monomer units through a flexible or rigid spacer. nih.gov Studies on related dimeric heterocyclic systems have shown that such linkages can lead to unique redox behaviors. For example, in the cyclic voltammograms of some dimeric molecules, the two redox-active units may be oxidized or reduced at slightly different potentials, or they may exhibit a single, multi-electron transfer wave, depending on the degree of electronic coupling through the linker. d-nb.info

Conclusion and Future Research Directions

Design and Synthesis of Novel 1,2,3,4-Tetrahydroacridine-9-carbonitrile Analogs

The future design and synthesis of novel analogs of this compound will focus on creating structurally diverse molecules with tailored properties. Modern synthetic methodologies are enabling chemists to modify the tetrahydroacridine core with unprecedented precision. Techniques such as the Vilsmeier-Haack reaction, catalyst-free sp3 C–H functionalization, and various cross-coupling reactions like the Sonogashira coupling have proven effective in generating new derivatives. researchgate.netbeilstein-journals.orgnih.gov For instance, the Cu(I)-catalyzed azide (B81097)–alkyne 1,3-dipolar cycloaddition (CuAAC) has been used to create 1,2,3-triazole-linked tacrine (B349632) derivatives. rsc.org

Future synthetic strategies will likely involve:

Multi-component Reactions: Developing one-pot syntheses to increase efficiency and generate complex molecules from simple starting materials.

Flow Chemistry: Utilizing continuous-flow reactors for safer, more scalable, and highly controlled synthesis of target compounds.

Photoredox Catalysis: Employing light-driven reactions to access novel chemical transformations and functionalize the tetrahydroacridine scaffold in previously inaccessible ways.

The goal is to create libraries of analogs with systematic variations in their substituents on both the aromatic and saturated rings. This will allow for a comprehensive exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). For example, a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives with different substituents at the 6 and 7 positions have been synthesized to develop a detailed SAR picture for acetylcholinesterase inhibition. nih.govacs.org The synthesis of analogs where the primary amino group is replaced by other moieties, such as in 9-amino-1,2,3,4-tetrahydroacridin-1-ols, has also been a fruitful avenue of research. nih.govacs.org

| Synthetic Method | Description | Example Application |

| Vilsmeier-Haack Reaction | A reaction used to form substituted aldehydes or ketones. It has been applied to create functionalized octahydroacridine-4-carbonitriles from spiro-quinazolinone precursors. researchgate.net | Synthesis of complex acridine (B1665455) carbonitriles. researchgate.net |

| CuAAC Click Chemistry | A highly efficient copper-catalyzed reaction between an azide and an alkyne to form a 1,2,3-triazole ring. | Linking tacrine derivatives to other molecular fragments. rsc.org |

| Sonogashira Cross-Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Introducing arylethynyl groups to expand the π-conjugation of the tetrahydroacridine core. beilstein-journals.orgnih.gov |

| Michael-type Addition | A catalyst-free sp3 C-H functionalization method for creating new carbon-carbon bonds. | Synthesis of N-aryl bearing tetrahydroacridine moieties. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Intricate Structural Features

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will remain fundamental for routine structural confirmation, the increasing complexity of novel analogs necessitates the use of more advanced characterization methods. researchgate.netresearchgate.netresearchgate.net These techniques are crucial for unambiguously determining stereochemistry, conformation, and subtle electronic features that govern a molecule's function.

Future characterization efforts will increasingly rely on:

2D NMR Techniques: Advanced experiments like NOESY, ROESY, and HSQC will be essential for elucidating the three-dimensional structure and spatial relationships between atoms in complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details. nih.gov This is particularly important for understanding intermolecular interactions in the solid state.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be vital for characterizing chiral analogs and determining their absolute configuration.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable information about fragmentation patterns, aiding in the structural elucidation of unknown products or metabolites.

Electrochemical methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been used to study the redox properties of tetrahydroacridine derivatives, providing insights into their electronic behavior. researchgate.netresearchgate.net These techniques will be crucial for characterizing compounds designed for applications in materials science.

Refined Computational Predictions and Integration with Machine Learning for Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and development of new chemical entities. In the context of tetrahydroacridine carbonitriles, computational methods can guide the design of new analogs by predicting their properties before synthesis, thereby saving time and resources.

Future research will see a deeper integration of:

Quantum Chemical Calculations: High-level Density Functional Theory (DFT) calculations are used to predict a wide range of properties, including molecular geometries, electronic structures (HOMO-LUMO gaps), vibrational frequencies, and reaction mechanisms. researchgate.netresearchgate.netresearchgate.netnih.gov These calculations provide fundamental insights into the reactivity and stability of molecules.

Molecular Docking and Dynamics: For biologically active compounds, molecular docking simulations predict the binding mode and affinity of a ligand to a target protein. rsc.org Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govacs.org These models can then be used to predict the activity of newly designed molecules.

Machine Learning (ML): The application of ML in chemistry is rapidly expanding. researchgate.net ML models can be trained on large datasets of chemical structures and their associated properties to make rapid and accurate predictions for new molecules. nih.govarxiv.org This approach can be used to predict a wide range of endpoints, from physicochemical properties to biological activities and material characteristics. chemrxiv.org The development of Δ²-learning models, which use ML to predict corrections to lower-level calculations, represents a promising strategy for accelerating chemical reaction characterization. rsc.org

| Computational Method | Application in Tetrahydroacridine Research | Predicted Properties |

| Density Functional Theory (DFT) | Assess electronic properties, reactivity, and kinetic stability. nih.govresearchgate.netresearchgate.net | Frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, vibrational spectra. nih.gov |

| Molecular Docking | Predict binding modes of derivatives to biological targets (e.g., enzymes). rsc.org | Binding affinity, interaction patterns. |

| QSAR/CoMFA | Develop predictive models for biological activity based on structural features. nih.govacs.org | Inhibitory activity (e.g., pIC50). acs.org |

| Machine Learning (ML) | Predict diverse physicochemical and biological properties for novel compounds. researchgate.netnih.gov | ADME properties, bioactivity, material characteristics. nih.govchemrxiv.org |

Exploration of New Materials Science Paradigms and Applications for Tetrahydroacridine Carbonitriles

While much of the research on tetrahydroacridine derivatives has been driven by their biological activity, particularly as cholinesterase inhibitors, their inherent structural and electronic properties make them attractive candidates for materials science applications. nih.govnih.gov The fused aromatic system provides a rigid, planar core that can be functionalized to tune its photophysical and electronic characteristics.

Future research in this area will explore:

Organic Light-Emitting Diodes (OLEDs): Acridine derivatives have been investigated for use in organic electronic devices. nih.gov By introducing substituents that modify the electronic properties, such as arylethynyl groups which expand π-conjugation, it is possible to develop novel emitters for OLEDs with specific colors and high quantum efficiencies. beilstein-journals.org

Organic Semiconductors: The π-conjugated nature of the acridine core suggests potential for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research will focus on synthesizing derivatives with extended conjugation and favorable molecular packing to enhance charge transport properties.

Chemical Sensors: The fluorescence of tetrahydroacridine derivatives can be sensitive to their local environment. This property can be exploited to develop chemosensors that detect specific ions or molecules through changes in their fluorescence emission. The introduction of specific binding sites onto the tetrahydroacridine scaffold will be a key strategy in this area.

Non-linear Optical (NLO) Materials: Molecules with large π-systems and significant charge asymmetry can exhibit NLO properties. By designing tetrahydroacridine derivatives with strong electron-donating and electron-withdrawing groups, it may be possible to create new materials for applications in telecommunications and optical computing.

The study of photophysical properties, such as UV-visible absorption and fluorescence emission, will be fundamental to advancing these applications. beilstein-journals.orgnih.gov

Q & A

Basic: What are the conventional synthetic routes for 1,2,3,4-Tetrahydroacridine-9-carbonitrile derivatives?

The synthesis of tetrahydroacridine derivatives typically involves cyclocondensation reactions. For example, Friedlander synthesis using cyclohexanone derivatives and aromatic amines under acidic or catalytic conditions is a common approach . Modifications to the acridine scaffold, such as introducing chloro or amino groups, can be achieved via halogenation or nucleophilic substitution. Recent studies highlight the use of chiral cyclanones to synthesize enantiomerically pure tetrahydroacridines, enabling structure-activity relationship (SAR) studies .

Advanced: How do structural modifications at specific positions of the tetrahydroacridine scaffold influence acetylcholinesterase (AChE) inhibitory activity?

Modifications at positions 6 and 9 of the tetrahydroacridine core significantly impact AChE inhibition. For instance, introducing electron-withdrawing groups (e.g., Cl at position 6) enhances binding to the catalytic anionic site of AChE, as demonstrated by SAR studies using tacrine analogues . Computational methods like the Electron-Topological Method (ETM) can predict bioactivity by analyzing electronic and steric parameters of substituents . Advanced synthetic strategies, such as hybridizing the acridine scaffold with radical scavengers (e.g., melatonin), have yielded multifunctional inhibitors targeting both AChE and amyloid-β aggregation .

Advanced: What methodologies are employed to optimize the physicochemical properties (log P, log D, pKa) of tetrahydroacridine derivatives for enhanced blood-brain barrier (BBB) penetration?

Key positions on the tetrahydroacridine scaffold (e.g., the 9-amino group) can be modified to adjust log P (lipophilicity) and log D (pH-dependent distribution). For example, alkylation or aryl substitution at position 9 increases lipophilicity, improving BBB permeability . pKa optimization (targeting ~8.0–9.0) ensures ionization balance for passive diffusion. In vitro models (e.g., PAMPA-BBB) and in vivo pharmacokinetic studies are critical for validating these adjustments .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of tetrahydroacridine-based compounds?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight and purity, while X-ray crystallography provides precise structural data for SAR analysis . For nitrile-containing derivatives (e.g., 9-carbonitrile), IR spectroscopy can confirm the presence of the cyano group (~2200 cm⁻¹) .

Advanced: How does this compound interact with non-AChE targets such as histamine N-methyltransferase (HNMT), and what experimental approaches can elucidate these interactions?

Tacrine derivatives, including 9-amino-tetrahydroacridines, potently inhibit HNMT, a key enzyme in histamine metabolism . To study this, competitive enzyme assays using S-adenosyl-L-methionine (SAM) as a cofactor can quantify inhibition kinetics (IC₅₀). Molecular docking simulations further reveal binding modes to HNMT’s active site. Such dual-target inhibition (AChE and HNMT) may address neuroinflammation in Alzheimer’s disease, but off-target effects require careful evaluation via selectivity profiling .

Basic: What are the key considerations in designing stability studies for tetrahydroacridine derivatives under various storage conditions?

Stability studies should assess degradation under humidity, light, and temperature variations. For example, anhydrous storage (e.g., desiccated, -20°C) is critical for hygroscopic derivatives like 1,2,3,4-Tetrahydroacridine-9-carboxylic acid dihydrate . Accelerated stability testing (40°C/75% RH) over 1–3 months, combined with HPLC analysis, identifies degradation products. Photostability under UV/visible light exposure is also recommended for nitrile-containing compounds .

Advanced: In the context of multi-target drug design, how can tetrahydroacridine derivatives be engineered to simultaneously inhibit acetylcholinesterase and amyloid-β aggregation?

Hybrid molecules combining the acridine core with amyloid-binding moieties (e.g., benzothiazole or resveratrol derivatives) are a promising strategy. For example, conjugating tacrine with radical scavengers enhances both AChE inhibition and anti-aggregation activity . In vitro assays (Thioflavin T fluorescence for amyloid-β, Ellman’s method for AChE) and in vivo transgenic models (e.g., APP/PS1 mice) validate dual functionality. Computational docking to Aβ fibril structures guides rational design .

Basic: What are the critical steps in validating the purity of synthetic tetrahydroacridine intermediates using chromatographic methods?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment. Gas chromatography (GC) is suitable for volatile derivatives, with flame ionization detection (FID) ensuring >97% purity, as seen in commercial standards . For nitrile-containing compounds, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates impurities. Mass-directed purification (LC-MS) is recommended for isolating intermediates in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |